

Application Notes: Scale-Up Synthesis of 2-Bromo-1-(4-morpholinophenyl)ethanone

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Compound of Interest

Compound Name: 2-Bromo-1-(4-morpholinophenyl)ethanone

Cat. No.: B1273728

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Abstract

This document provides a comprehensive overview of the synthesis of **2-Bromo-1-(4-morpholinophenyl)ethanone**, a key intermediate in pharmaceutical research. While specific scale-up protocols are not publicly available, this note details a robust laboratory-scale procedure derived from established α -bromination methods for acetophenone derivatives. It includes critical information on reaction conditions, safety protocols for handling bromine, and analytical characterization. The provided data and workflows are intended to serve as a foundational guide for process development and scale-up considerations.

Introduction

2-Bromo-1-(4-morpholinophenyl)ethanone is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of more complex molecules with potential therapeutic applications. The α -bromo ketone moiety is a versatile functional group, acting as a potent electrophile for nucleophilic substitution reactions, which allows for the introduction of diverse functionalities. The morpholine group often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates. The synthesis involves the selective α -bromination of the ketone, a reaction that requires careful control of conditions to prevent side reactions, such as aromatic bromination.

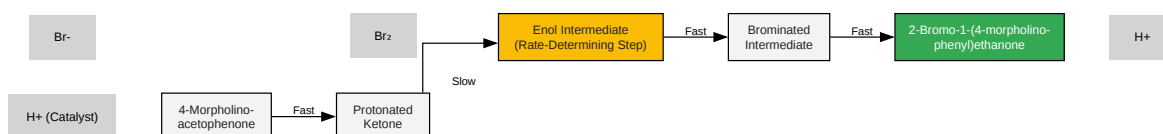
Synthesis Pathway and Mechanism

The primary route for synthesizing **2-Bromo-1-(4-morpholinophenyl)ethanone** is the acid-catalyzed α -bromination of 4-morpholinoacetophenone.

Reaction: 4-Morpholinoacetophenone + Br₂ --(Acid Catalyst)--> **2-Bromo-1-(4-morpholinophenyl)ethanone**

The reaction mechanism proceeds through several key steps:

- Protonation: The carbonyl oxygen of the acetophenone is protonated by an acid catalyst.
- Enolization: A proton is removed from the α -carbon, leading to the formation of an enol intermediate. This is typically the rate-determining step of the reaction.
- Nucleophilic Attack: The electron-rich double bond of the enol attacks a molecule of bromine (Br₂).
- Deprotonation: The resulting intermediate is deprotonated to yield the final α -bromo ketone product and regenerate the acid catalyst.^[1]



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Caption: Acid-catalyzed bromination mechanism.

Experimental Protocol (Laboratory Scale)

This protocol is adapted from general procedures for the α -bromination of substituted acetophenones.^{[2][3]}

Materials:

- 4-Morpholinoacetophenone
- Bromine (Br₂)
- Glacial Acetic Acid or Methanol
- Hydrochloric Acid (catalytic amount, if using methanol)
- 50% Ethyl Alcohol (for washing)
- 95% Ethyl Alcohol (for recrystallization)
- Ice

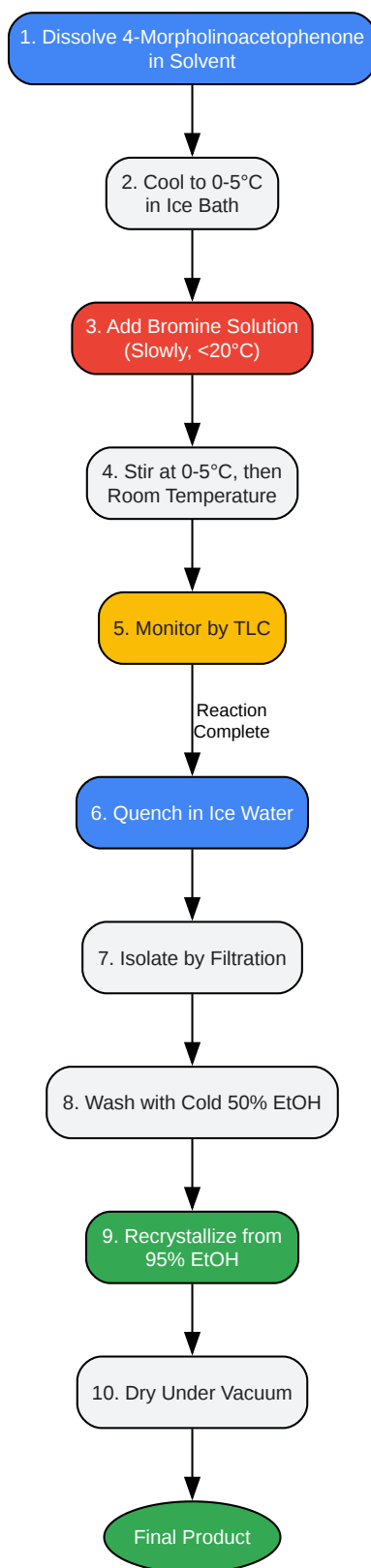
Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Büchner funnel and filter flask
- Standard laboratory glassware
- Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, lab coat.^{[4][5][6]}

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 4-morpholinoacetophenone (1.0 eq.) in a suitable solvent like glacial acetic acid or methanol.
- Cooling: Cool the flask in an ice bath to 0-5°C with continuous stirring.

- **Bromine Addition:** Slowly add a solution of bromine (1.0-1.1 eq.) in the same solvent to the cooled mixture via a dropping funnel over 30-60 minutes. It is crucial to maintain the temperature below 20°C to minimize side-product formation.^[2]
- **Reaction:** After the addition is complete, continue stirring the mixture at 0-5°C for approximately 1 hour, followed by stirring at room temperature for another 1-2 hours.
- **Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Quenching & Precipitation:** Once the reaction is complete, pour the mixture into ice water to quench the reaction and precipitate the crude product.
- **Isolation:** Collect the solid product by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the crude product with cold 50% ethyl alcohol until the filtrate runs colorless to remove unreacted bromine and other impurities.^[2]
- **Purification:** Recrystallize the air-dried crude product from 95% ethyl alcohol to obtain the purified **2-Bromo-1-(4-morpholinophenyl)ethanone** as a solid.
- **Drying:** Dry the final product under vacuum.



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Caption: General experimental workflow.

Data Presentation

Table 1: Physicochemical Properties & Reaction Parameters

Parameter	Value	Reference
Chemical Name	2-Bromo-1-(4-morpholinophenyl)ethanone	[7][8]
CAS Number	210832-85-2	[8][9]
Molecular Formula	C ₁₂ H ₁₄ BrNO ₂	[7][9]
Molecular Weight	284.15 g/mol	[7][9]
Melting Point	112-115 °C	[7]
Starting Material	4-Morpholinoacetophenone	
Brominating Agent	Bromine (Br ₂) or N-Bromoacetamide	[4]
Solvent	Glacial Acetic Acid, Methanol, Chloroform	[2][3][10]
Catalyst	H ₂ SO ₄ or HCl (catalytic)	[3][10]
Reaction Temp.	0-25 °C (Control is critical)	[2][3]
Typical Yield	69-95% (Varies with substrate & conditions)	[2][11]
Purity (Typical)	>97% after recrystallization	[7][12]

Scale-Up Considerations and Safety

Scaling up the α -bromination of ketones requires stringent safety measures due to the hazardous nature of bromine.[5]

- **Reagent Handling:** Bromine is highly corrosive, toxic, and a strong oxidizing agent.[5][13] It should be handled in a dedicated, well-ventilated area, preferably a fume hood with scrubber

capabilities.[5] All transfers should use appropriate equipment like corrosion-resistant pumps and piping (e.g., glass, PVDF, PTFE-lined steel).[5]

- **Personal Protective Equipment (PPE):** A full set of PPE is mandatory, including chemical-resistant gloves, a full-face shield over safety goggles, and a lab coat.[6] For large-scale operations, respiratory protection with breathing air may be necessary.[5]
- **Thermal Management:** The bromination reaction is exothermic. On a large scale, efficient heat removal is critical to prevent runaway reactions and the formation of byproducts. A jacketed reactor with a reliable cooling system is essential. The rate of bromine addition must be carefully controlled to manage the exotherm.
- **Materials Compatibility:** Bromine is incompatible with many materials, including aluminum.[5] [13] All equipment must be made of compatible materials like borosilicate glass or PVDF.[5]
- **Emergency Preparedness:** An emergency plan must be in place. This includes having access to safety showers, eyewash stations, and spill kits with neutralizing agents like a 10-25% aqueous sodium hydroxide or sodium thiosulfate solution.[6] Bromine detectors and alarms should be installed to monitor for leaks.[5]

Characterization and Quality Control

The final product should be characterized to confirm its identity and purity.

- **Melting Point:** A sharp melting point range (e.g., 112-115 °C) is indicative of high purity.[7]
- **NMR Spectroscopy (^1H and ^{13}C):** Confirms the molecular structure. The singlet corresponding to the methylene protons (CH_2Br) is a key diagnostic signal.
- **Mass Spectrometry (MS):** Verifies the molecular weight of the compound.
- **High-Performance Liquid Chromatography (HPLC):** Used to determine the purity of the final product with high accuracy.

Conclusion

The synthesis of **2-Bromo-1-(4-morpholinophenyl)ethanone** via acid-catalyzed bromination is a well-established laboratory procedure. Scaling this process requires careful consideration

of thermal management, reagent handling, and rigorous safety protocols due to the hazards associated with bromine. The information and protocols provided herein offer a solid foundation for researchers and process chemists to develop a safe, efficient, and scalable synthesis for this important pharmaceutical intermediate.

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